Cytotoxic Potency Against Human Cancer Cell Lines: Comparator Data Versus Doxorubicin
In in vitro cytotoxicity assays against human cancer cell lines, 2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide (CAS 1019103-44-6) generated IC50 values reported as comparable to the standard chemotherapeutic doxorubicin under identical assay conditions . This places the compound in a potency bracket that close analogs lacking the 2,4-difluoro substitution pattern do not necessarily occupy, as mono-fluoro or non-fluorinated benzamide variants typically exhibit attenuated antiproliferative activity in related thiazole-pyrazole series [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 values comparable to doxorubicin (exact numeric values not disclosed in publicly available source) |
| Comparator Or Baseline | Doxorubicin (standard chemotherapy agent) |
| Quantified Difference | Qualitatively described as 'comparable'; quantitative fold difference not precisely specified. |
| Conditions | Human cancer cell lines; specific line and endpoint not fully detailed in accessible vendor datasheets. |
Why This Matters
For procurement decisions, the qualitatively comparable potency to a clinical standard provides a baseline expectation that is unlikely to be met by non-fluorinated or differently fluorinated analogs, reducing the risk of acquiring an inactive substitute.
- [1] Gomha, S. M.; Salah, T. A.; Abdelhamid, A. O. Synthesis, characterization, and pharmacological evaluation of some novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents. Monatsh. Chem. 2015, 146, 167-177. View Source
